![molecular formula C21H19BrN4O B6479320 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol CAS No. 879589-52-3](/img/structure/B6479320.png)

4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

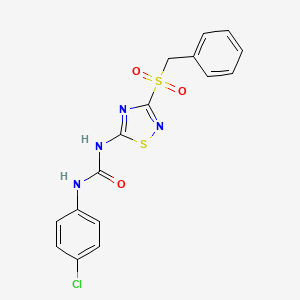

The compound is a complex organic molecule that includes several functional groups: a bromophenol group, an imidazo[1,2-a]pyrimidine group, and an aniline group . These groups are common in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The compound, due to its functional groups, could participate in a variety of chemical reactions. For instance, bromophenyl compounds can participate in palladium-catalyzed selective amination .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-Bromophenylacetic acid, a related compound, is a white solid with a honey-like odor .

科学的研究の応用

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. The imidazo[1,2-a]pyrimidine core is known for its kinase inhibitory properties, making it a valuable scaffold for developing targeted cancer therapies. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models, including breast and lung cancers .

Antiviral Applications

The unique structure of this compound allows it to interact with viral enzymes, potentially inhibiting their activity. Research has focused on its application against viruses such as HIV and hepatitis C. By targeting viral replication mechanisms, it offers a promising route for developing new antiviral drugs that can overcome resistance issues associated with current treatments .

Neuroprotective Agents

In neurodegenerative disease research, this compound has been explored for its neuroprotective properties. It can modulate signaling pathways involved in neuronal survival and apoptosis. Studies have indicated its potential in treating conditions like Alzheimer’s and Parkinson’s diseases by preventing neuronal death and promoting neurogenesis .

Anti-inflammatory Agents

The phenolic structure of this compound contributes to its anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for developing new anti-inflammatory drugs that could be used to treat chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

作用機序

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O/c1-3-14-7-4-6-13(2)18(14)24-20-19(16-12-15(22)8-9-17(16)27)25-21-23-10-5-11-26(20)21/h4-12,24,27H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERNNWOGZTZQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B6479238.png)

![3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B6479239.png)

![N-benzyl-N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6479246.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6479251.png)

![3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid](/img/structure/B6479252.png)

![4-{[(2-methylphenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B6479255.png)

![N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B6479258.png)

![2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6479264.png)

![2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6479276.png)

![4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B6479287.png)

![ethyl 4-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate](/img/structure/B6479308.png)

![methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate](/img/structure/B6479313.png)

![1-amino-N,N-diethyl-5-(furan-2-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6479337.png)